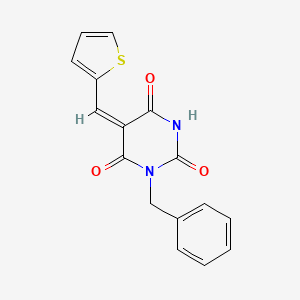![molecular formula C18H21NO3S B5090238 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine](/img/structure/B5090238.png)
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine, also known as Mephenoxalone, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound is a member of the pyrrolidine class of drugs and has been shown to possess a range of biochemical and physiological effects. In
Mechanism of Action
The exact mechanism of action of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is not fully understood. However, it is believed to exert its effects by inhibiting the production of prostaglandins, which are known to play a role in inflammation, pain, and fever.
Biochemical and Physiological Effects:
Studies have shown that 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine possesses a range of biochemical and physiological effects. It has been shown to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. Additionally, this compound has been shown to possess analgesic and antipyretic properties by reducing pain and fever, respectively.
Advantages and Limitations for Lab Experiments
One advantage of using 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine in lab experiments is its ability to selectively inhibit the production of prostaglandins without affecting other signaling pathways. However, a limitation of using this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several future directions for research on 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine. One area of interest is its potential use in the treatment of cancer. Studies have shown that this compound possesses anti-cancer properties and may be effective in inhibiting the growth of cancer cells. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential use in the treatment of other diseases such as Alzheimer's disease and Parkinson's disease.
Conclusion:
In conclusion, 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. Its ability to selectively inhibit the production of prostaglandins makes it a promising candidate for the treatment of a range of diseases. However, further research is needed to fully understand its mechanism of action and potential use in the treatment of various diseases.
Synthesis Methods
The synthesis of 1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine is a multistep process that involves the reaction of 4-methoxybenzenesulfonyl chloride with 4-methylphenylmagnesium bromide, followed by the addition of pyrrolidine. The resulting product is then purified using column chromatography to obtain the final compound.
Scientific Research Applications
1-[(4-methoxyphenyl)sulfonyl]-2-(4-methylphenyl)pyrrolidine has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties. Additionally, this compound has been investigated for its potential use in the treatment of diseases such as cancer, Alzheimer's disease, and Parkinson's disease.
properties
IUPAC Name |
1-(4-methoxyphenyl)sulfonyl-2-(4-methylphenyl)pyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO3S/c1-14-5-7-15(8-6-14)18-4-3-13-19(18)23(20,21)17-11-9-16(22-2)10-12-17/h5-12,18H,3-4,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPEGBJZNMZAVBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2CCCN2S(=O)(=O)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methoxybenzenesulfonyl)-2-(4-methylphenyl)pyrrolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-{[3-(5-nitro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)benzoyl]amino}isophthalic acid](/img/structure/B5090165.png)
![2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)-N-(3-pyridinylmethyl)acetamide](/img/structure/B5090173.png)
![3,3-dimethyl-11-[5-(4-nitrophenyl)-2-furyl]-10-propionyl-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5090177.png)
![1-{4-[(4-acetyl-1-piperazinyl)sulfonyl]phenyl}-2-pyrrolidinone](/img/structure/B5090179.png)
![methyl 4-{3-chloro-4-[(4-nitrobenzyl)oxy]phenyl}-2-methyl-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B5090182.png)
![5-[(4-cyclohexyl-1,4-diazepan-1-yl)carbonyl]-N-methyl-2-pyridinamine](/img/structure/B5090198.png)

![3-{2-[2-(2-chlorophenoxy)ethoxy]ethyl}-2-(4-chlorophenyl)-4(3H)-quinazolinone](/img/structure/B5090217.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethyl]-2-propen-1-amine hydrochloride](/img/structure/B5090225.png)
![N-[3-(2-ethoxyphenoxy)propyl]-1-butanamine oxalate](/img/structure/B5090234.png)
![4-{3-[(2,4-dichlorobenzyl)oxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5090236.png)
![2-methyl-N-(4-{[2-(3-phenylpropanoyl)hydrazino]carbonyl}phenyl)propanamide](/img/structure/B5090245.png)
![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B5090248.png)